Array ( [bid] => 6333495 ) Buy 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole | 883230-59-9

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Catalog No.
S6621320
CAS No.
883230-59-9
M.F
C9H5BrFNO
M. Wt
242.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

CAS Number

883230-59-9

Product Name

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

IUPAC Name

5-(4-bromo-2-fluorophenyl)-1,3-oxazole

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

InChI

InChI=1S/C9H5BrFNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H

InChI Key

VSDDAZBDGUYXHH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)C2=CN=CO2

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CN=CO2

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a heterocyclic compound belonging to the oxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. The compound features a bromine atom and a fluorine atom on the phenyl ring, which can significantly influence its chemical behavior and biological activity. Its molecular formula is C9H6BrFNO, and it has a molecular weight of approximately 232.06 g/mol. The presence of halogen substituents enhances the compound's reactivity, making it suitable for various synthetic applications and biological studies.

Due to the lack of information on this specific compound, a mechanism of action cannot be established. However, oxazoles as a class can exhibit various biological activities. Some oxazoles have been shown to possess anti-inflammatory, anticonvulsant, and antitumor properties []. The mechanism of action for these activities would depend on the specific structure of the oxazole derivative.

  • Bromine can cause skin and eye irritation upon contact. It can also be harmful if inhaled or ingested.
  • Fluorine can be corrosive and irritate the skin, eyes, and respiratory system.
  • Medicinal Chemistry: The 1,3-oxazole ring is a common pharmacophore (a molecular fragment responsible for a specific biological effect) found in various bioactive molecules. The presence of the bromine and fluorine substituents might influence the molecule's interaction with biological targets, potentially leading to the development of novel drugs.
  • Material Science: Heterocyclic compounds containing bromine and fluorine are often studied for their potential applications in organic electronics due to their unique electronic properties []. 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole could be explored for its conductivity, photoluminescence, or other properties that could be valuable in material science research.
  • Radiopharmaceutical Chemistry: Bromine-containing molecules can be radiolabeled with isotopes like Br-76 for applications in positron emission tomography (PET) imaging []. If 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole can be selectively radiolabeled with Br-76, it could be investigated as a potential PET imaging agent for specific biological processes.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to diverse derivatives.
  • Oxidation: The compound can undergo oxidation reactions to form more complex oxazole derivatives.
  • Reduction: Reduction processes can modify the oxazole ring or the substituents, potentially altering its properties and reactivity.

Common reagents used in these reactions include sodium azide for nucleophilic substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .

This compound exhibits notable biological activities. Research indicates that derivatives of 1,3-oxazoles often possess anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole has shown potential in inhibiting certain cancer cell lines and may interact with biological targets such as enzymes and receptors, modulating their activity through covalent bonding with nucleophilic sites in proteins .

The synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole typically involves several steps:

  • Bromination: A precursor compound is brominated using N-bromosuccinimide (NBS) under radical conditions.
  • Cyclization: The resulting brominated compound is then reacted with appropriate reagents (like hydroxylamine) to form the oxazole ring.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole has various applications in research and industry:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs due to its biological activity.
  • Chemical Synthesis: The compound can be used as an intermediate in synthesizing more complex organic molecules.
  • Analytical Chemistry: It may be utilized as a standard reference material in analytical methods like High-Performance Liquid Chromatography (HPLC) .

Studies on the interactions of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole with biological macromolecules are ongoing. Preliminary findings suggest that its halogen substituents enhance binding affinity to specific targets such as proteins involved in cancer progression. Further research is needed to elucidate the precise mechanisms of action and potential therapeutic implications .

Several compounds share structural similarities with 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-(4-Bromophenyl)-1,3-oxazoleBromine on phenyl ringLacks fluorine substitution
5-(3-Bromo-4-fluorophenyl)-1,3-oxazoleBromine at different position on phenylDifferent spatial arrangement of substituents
5-(4-Chlorophenyl)-1,3-oxazoleChlorine instead of bromineDifferent halogen; may exhibit varied reactivity
5-(4-Iodophenyl)-1,3-oxazoleIodine on phenyl ringLarger halogen; potential for different interaction profiles

Uniqueness

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole stands out due to its combination of both bromine and fluorine substituents on the phenyl group. This unique combination enhances its reactivity and stability compared to similar compounds lacking one or both halogens. The presence of these substituents also contributes to its distinct biological activity profile .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

240.95385 g/mol

Monoisotopic Mass

240.95385 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

Explore Compound Types